N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide
Brand Name: Vulcanchem
CAS No.: 959604-71-8
VCID: VC3250698
InChI: InChI=1S/C11H11ClN4/c1-16-6-10(14-7-16)11(13)15-9-4-2-8(12)3-5-9/h2-7H,1H3,(H2,13,15)
SMILES: CN1C=C(N=C1)C(=NC2=CC=C(C=C2)Cl)N
Molecular Formula: C11H11ClN4
Molecular Weight: 234.68 g/mol

N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide

CAS No.: 959604-71-8

Cat. No.: VC3250698

Molecular Formula: C11H11ClN4

Molecular Weight: 234.68 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide - 959604-71-8

Specification

CAS No. 959604-71-8
Molecular Formula C11H11ClN4
Molecular Weight 234.68 g/mol
IUPAC Name N'-(4-chlorophenyl)-1-methylimidazole-4-carboximidamide
Standard InChI InChI=1S/C11H11ClN4/c1-16-6-10(14-7-16)11(13)15-9-4-2-8(12)3-5-9/h2-7H,1H3,(H2,13,15)
Standard InChI Key QVFHJZWYKZXHEV-UHFFFAOYSA-N
SMILES CN1C=C(N=C1)C(=NC2=CC=C(C=C2)Cl)N
Canonical SMILES CN1C=C(N=C1)C(=NC2=CC=C(C=C2)Cl)N

Introduction

Chemical Identification and Nomenclature

N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide is identified by the CAS Registry Number 959604-71-8, which serves as its unique identifier in chemical databases and literature. The compound belongs to the imidazole and chlorophenyl chemical categories, indicating its structural components and chemical classification .

The systematic naming of this compound follows IUPAC nomenclature rules, with "N-(4-Chlorophenyl)" indicating a nitrogen bond to a para-chlorophenyl group, "1-methyl-1H-imidazole" denoting a methylated imidazole ring at position 1, and "4-carboximidamide" specifying the carboximidamide functional group at position 4 of the imidazole ring.

Table 1: Chemical Identification Data for N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide

ParameterInformation
CAS Number959604-71-8
Product Code203741
Chemical CategoriesImidazole, ChloroPhenyl
Systematic NameN-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide

Chemical Structure and Properties

Structural Features

N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide features a methylated imidazole ring connected to a carboximidamide group, which is further attached to a 4-chlorophenyl moiety. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The methylation at position 1 of the imidazole influences the compound's electronic properties and reactivity.

The 4-chlorophenyl group consists of a benzene ring with a chlorine atom substituted at the para position. This chlorine substitution affects the electron distribution in the aromatic ring, potentially influencing the compound's biological activity and physicochemical properties. The carboximidamide functional group (-C(=NH)NH-) serves as a linking bridge between the imidazole and chlorophenyl components.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy of N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide would likely reveal characteristic absorption bands associated with:

  • N-H stretching vibrations from the carboximidamide group

  • C=N stretching in both the imidazole ring and the carboximidamide functionality

  • C-Cl stretching vibrations from the chlorophenyl group

  • Aromatic C=C stretching vibrations

  • C-H stretching vibrations from both aromatic and aliphatic (methyl) groups

Applications and Biological Activities

Structure-Activity Relationships

The specific structural features of N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide suggest potential structure-activity relationships:

  • The imidazole ring provides hydrogen bond acceptor sites that can interact with biological targets

  • The 4-chlorophenyl group offers lipophilicity and potential for π-stacking interactions with aromatic amino acid residues in proteins

  • The carboximidamide group provides both hydrogen bond donors and acceptors, enabling multiple modes of interaction with biological targets

  • The methyl substitution on the imidazole nitrogen can influence the compound's metabolic stability and binding orientation

Comparative Analysis with Related Compounds

Structural Analogues

Several related compounds share structural similarities with N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide:

  • N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide (CID 39871232) has a molecular weight of 235.67 g/mol and contains similar structural elements but differs in the connection pattern between the imidazole and chlorophenyl components .

  • 2-(2-(1H-pyrazol-1-yl)-4-(p-tolyl)-1H-imidazol-1-yl)-1-(p-tolyl)ethanone represents another class of imidazole derivatives with different substituent patterns that have been characterized crystallographically .

Functional Group Impact

The specific arrangement of functional groups in N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide contributes to its unique chemical identity:

  • The position of the carboximidamide at C4 of the imidazole, rather than at other positions, likely influences the compound's electronic distribution and reactivity.

  • The direct N-linkage between the 4-chlorophenyl and the carboximidamide differs from compounds where the chlorophenyl group is connected via a methylene bridge, such as in N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide .

  • The methylation at N1 of the imidazole affects the electronic properties of the aromatic heterocycle compared to non-methylated analogues.

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